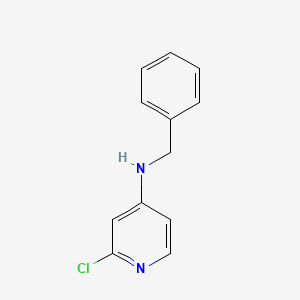

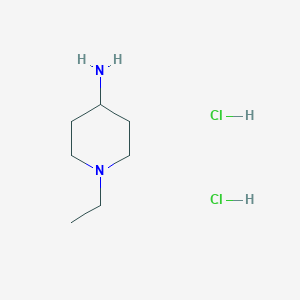

![molecular formula C12H21NO3 B1446463 Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate CAS No. 1134374-57-4](/img/structure/B1446463.png)

Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate

Übersicht

Beschreibung

Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate is a chemical compound with the molecular weight of 213.28 . It is a powder in physical form . The IUPAC name for this compound is tert-butyl ((1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate .

Synthesis Analysis

The synthesis of carbamates like Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate can be achieved through various methods. One common method involves a three-component coupling of amines, carbon dioxide, and halides . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . Copper-catalyzed cross-coupling reactions of amines with alkoxycarbonyl radicals generated from carbazates can also be used .Molecular Structure Analysis

The InChI code for Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate is 1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h4-5,8-9,13H,6-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 .Physical And Chemical Properties Analysis

Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate has a melting point of 72-73°C . It is stored at a temperature of 4°C . The predicted boiling point is 351.6±11.0 °C and the predicted density is 1.05±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

The compound has been utilized in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure is significant for understanding the relative substitution of the cyclopentane ring in such intermediates (Ober et al., 2004).

Crystal Structures of Derivatives

Tert-butyl carbamate derivatives have been analyzed for their crystal structures, revealing the importance of hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).

Synthesis of Natural Product Intermediates

The compound is used as an intermediate in the synthesis of natural products like jaspine B, which shows cytotoxic activity against human carcinoma cell lines. It was synthesized from L-Serine through a multi-step process (Tang et al., 2014).

Spirocyclopropanated Analogues Synthesis

It has been converted into spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, highlighting its versatility in synthesizing agrochemicals (Brackmann et al., 2005).

Intermediates for CCR2 Antagonists

Tert-butyl carbamate derivatives are essential intermediates in the synthesis of potent CCR2 antagonists. The synthesis process involves iodolactamization as a key step (Campbell et al., 2009).

Functionalized Amino Silanes Synthesis

It has been studied for its ability to undergo metalation between nitrogen and silicon, leading to the preparation of α-functionalized α-amino silanes, highlighting its utility in organosilicon chemistry (Sieburth et al., 1996).

Photocatalyzed Amination

The compound has been used in photoredox-catalyzed amination processes, establishing new pathways for assembling 3-aminochromones under mild conditions (Wang et al., 2022).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h4,6,9-10,14H,5,7-8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFHMVWELDPGBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

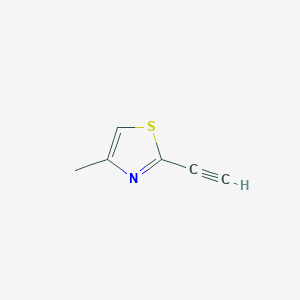

![3-Azabicyclo[3.1.1]heptan-6-one](/img/structure/B1446386.png)

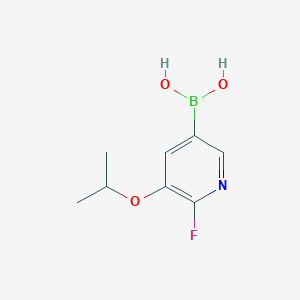

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1446388.png)

![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1446392.png)

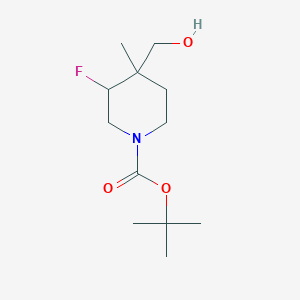

![tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate](/img/structure/B1446401.png)

![Thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1446402.png)

![3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine 2,2,2-trifluoroacetate](/img/structure/B1446403.png)